molecular formula C24H20N2O4 B11491500 Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate

Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate

Cat. No.: B11491500
M. Wt: 400.4 g/mol
InChI Key: WOOSPQJIPMAOTF-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate is a complex organic compound that belongs to the benzoxazole family This compound is characterized by its unique structure, which includes a benzoxazole ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Acylation with Phenylacetyl Chloride: The phenylacetyl group is introduced through an acylation reaction using phenylacetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar benzyl group but different functional groups.

    PRL-8-53: A nootropic compound with a similar benzoxazole structure but different substituents.

    Indole Derivatives: Compounds with a similar heterocyclic ring structure but different functional groups.

Uniqueness

Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 2-benzyl-7-[(2-phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C24H20N2O4/c1-29-24(28)18-14-19(25-21(27)12-16-8-4-2-5-9-16)23-20(15-18)26-22(30-23)13-17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3,(H,25,27)

InChI Key

WOOSPQJIPMAOTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)NC(=O)CC3=CC=CC=C3)OC(=N2)CC4=CC=CC=C4

Origin of Product

United States

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